molecular formula C7H9NO2S B1336632 Ethyl 3-aminothiophene-2-carboxylate CAS No. 31823-64-0

Ethyl 3-aminothiophene-2-carboxylate

Cat. No. B1336632
CAS RN: 31823-64-0
M. Wt: 171.22 g/mol
InChI Key: VSRVNHPIXCUMIA-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiophene-2-carboxylate is a compound of interest in various chemical syntheses and applications. It serves as a precursor or intermediate in the synthesis of a range of heterocyclic compounds, which have been studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 3-aminothiophene-2-carboxylate has been achieved through a practical and high-yield two-step procedure starting from mercaptoacetic acid and 2-chloroacrylonitrile. This process involves esterification and cyclocondensation, yielding a nonhygroscopic crystalline HCl salt of the amine, which provides a practical isolation point with an overall yield of 81% . Other research has developed new procedures for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates, demonstrating high yields and a wide range of substrates .

Molecular Structure Analysis

The molecular structure of ethyl 3-aminothiophene-2-carboxylate derivatives has been confirmed through various spectroscopic methods, including NMR spectroscopy. For instance, the structures of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate were elucidated, showcasing the versatility of the ethyl 3-aminothiophene-2-carboxylate scaffold .

Chemical Reactions Analysis

Ethyl 3-aminothiophene-2-carboxylate derivatives have been utilized in various chemical reactions. For example, they have been reacted with 1,3-dicarbonyl compounds to synthesize thieno[3,4-d]pyrimidines, where the corresponding ketone is eliminated . Additionally, the cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under acidic conditions has been shown to yield new 2-aminothieno[2,3-d][1,3]thiazin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-aminothiophene-2-carboxylate derivatives have been characterized through various analytical techniques. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in material science . The antimicrobial activity of certain derivatives has also been studied, with structures elucidated from spectral data and X-ray single crystal analysis .

Scientific Research Applications

Application 1: Fluorescent Sensor for the Recognition of In3+ and Pb2+

  • Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor, which is highly sensitive and selective for In3+ ions in DMF/H2O tris buffer solution .
  • Methods of Application : The sensor, referred to as R, is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate. It exhibits a colorimetric/fluorescent dual-channel response to In3+ .
  • Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 2: Synthesis of Isomeric Thienopyridines

  • Summary of Application : Ethyl 2-Aminothiophene-3-Carboxylates are used in the synthesis of isomeric thienopyridines .
  • Methods of Application : The synthesis involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .
  • Results or Outcomes : A convenient method for the synthesis of thieno[3,2-c]pyridinones was developed .

Application 3: Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity

  • Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .
  • Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .
  • Results or Outcomes : The compounds showed antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .

Application 4: Docking Studies

  • Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .
  • Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .
  • Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Application 5: Detection of Indium and Lead

  • Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .
  • Methods of Application : The sensor is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate and exhibits a colorimetric/fluorescent dual-channel response to In3+ .
  • Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 6: Docking Studies

  • Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .
  • Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .
  • Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Safety And Hazards

Ethyl 3-aminothiophene-2-carboxylate is used as a laboratory chemical . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if necessary . If it comes in contact with skin or eyes, it should be washed off with plenty of water . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

ethyl 3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVNHPIXCUMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437440
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminothiophene-2-carboxylate

CAS RN

31823-64-0
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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